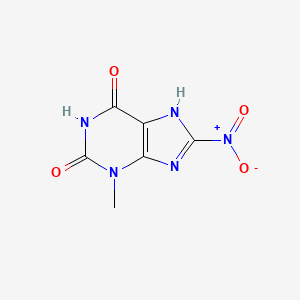
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines, including the mentioned derivative, are key components of cellular energy systems (ATP, GTP), signal transduction (cAMP, cGMP), and building blocks of DNA and RNA. The specific compound is not directly mentioned in the provided papers, but the papers discuss various derivatives of purine and their synthesis, which can provide insights into the chemistry of purines in general.
Synthesis Analysis
The synthesis of purine derivatives often involves the formation of metal complexes, as seen in the study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with other ligands . Another approach includes the intramolecular alkylation of 9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Additionally, the use of thietanyl protecting groups has been described for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones .
Molecular Structure Analysis
The molecular structure of purine derivatives can be quite complex. For instance, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine has been determined to be monoclinic with specific cell dimensions and crystallizes in the N(9)-H tautomer form . The quantitative analysis of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has revealed an anisotropic distribution of interaction energies, which is crucial for understanding the stability and reactivity of these molecules .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions. For example, the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones involves reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes . The synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, showcasing the versatility of purine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The metal complexes of purine derivatives have been characterized using UV-Visible and infrared spectroscopy, elemental analyses, magnetic susceptibility, and conductivity measurements . These properties are essential for understanding the behavior of these compounds in various environments and potential applications.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Purinediones : 1H-Purine-2,6-dione derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic chemistry. For instance, a study outlined the synthesis of new [c,d]-fused purinediones starting from related chemical precursors (Šimo, Rybár, & Alföldi, 1995).
Modifications and Derivatives : Research has explored the methylation and reduction of various purine derivatives, providing insights into their structural and chemical properties. This includes studies on the stereochemistry of 1H-purine-2,6-dione derivatives (Armarego & Reece, 1976).
Development of Novel Compounds : The creation of new compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the compound's potential in developing new chemical entities (Šimo, Rybár, & Alföldi, 1998).
Molecular Complex Formation
- Molecular Complexes : Research has shown the ability of 1H-purine-2,6-dione derivatives to form molecular complexes, such as the complex between theophylline and p-nitroaniline, showcasing the compound's potential in molecular interaction studies (Zaitu, Miwa, & Taga, 1995).
Protective Group Chemistry
- Thietanyl Protection in Synthesis : The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the importance of protective groups in organic synthesis and the versatility of 1H-purine-2,6-dione derivatives in such contexts (Khaliullin & Shabalina, 2020).
Pharmaceutical Relevance
Study of Interactions in Polymorphs : The compound has been studied for its interactions in pharmaceutically relevant polymorphs of methylxanthines, providing valuable insights into its potential pharmaceutical applications (Latosinska et al., 2014).
Purine and Pyrimidine Derivatives Studies : The isolation of new purine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa indicates the biological and pharmaceutical potential of these compounds (Qi et al., 2008).
Safety And Hazards
Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver .
特性
IUPAC Name |
3-methyl-8-nitro-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O4/c1-10-3-2(4(12)9-6(10)13)7-5(8-3)11(14)15/h1H3,(H,7,8)(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVQGUXYGJJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395948 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
CAS RN |
93703-23-2 |
Source


|
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

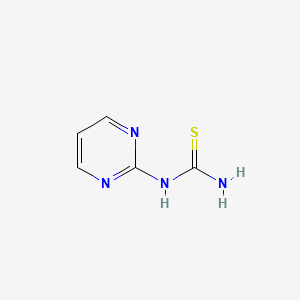
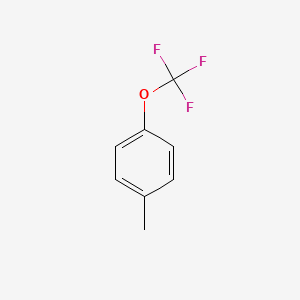
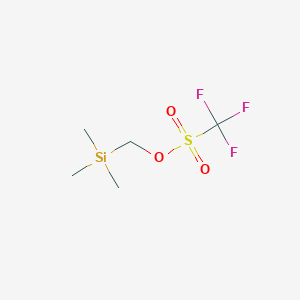
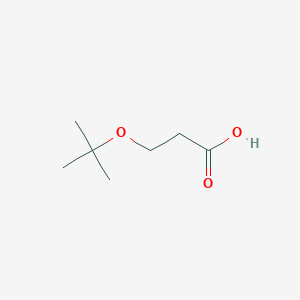
![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
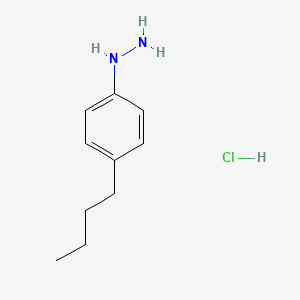
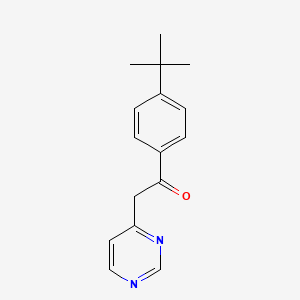
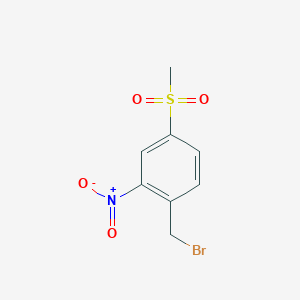
![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)
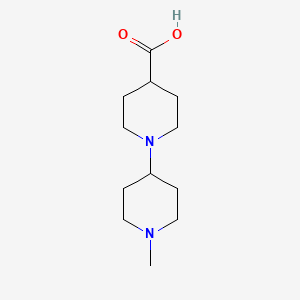
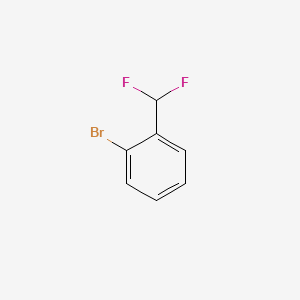
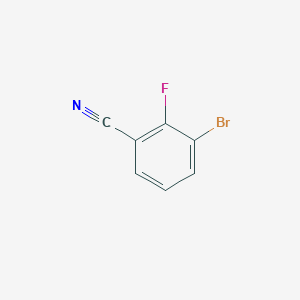
![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)